3,4-diethoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide
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Description
3,4-diethoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H22F3N3O3 and its molecular weight is 397.398. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds structurally related to "3,4-diethoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide" involves complex chemical reactions aimed at creating novel heterocyclic compounds with potential biological activities. For instance, Abu-Hashem et al. (2020) detailed the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, emphasizing the versatility of pyrimidine derivatives in chemical synthesis and their potential as COX-2 inhibitors with analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, the work by Tice and Bryman (2001) on the synthesis of 3-substituted-6-trifluoromethyl-4(3H)-pyrimidinones showcases the chemical versatility and potential herbicidal applications of pyrimidine derivatives, indicating a methodological approach that could be adapted for the synthesis and application of "this compound" (Tice & Bryman, 2001).
Biological Activities and Potential Therapeutic Uses
Research on compounds with structural similarities to "this compound" often focuses on their biological activities and potential therapeutic applications. For example, the investigation into the metabolism of Flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, highlights the importance of understanding the metabolic pathways of such compounds for their effective therapeutic use (Gong, Chen, Deng, & Zhong, 2010). This research could provide a framework for studying the metabolism and therapeutic potential of "this compound" in similar or other medical contexts.
Properties
IUPAC Name |
3,4-diethoxy-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O3/c1-4-27-14-7-6-13(11-15(14)28-5-2)18(26)23-9-8-17-24-12(3)10-16(25-17)19(20,21)22/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZJXNBXHJTBBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.